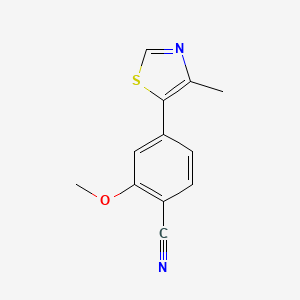

2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile

CAS No.:

Cat. No.: VC13725705

Molecular Formula: C12H10N2OS

Molecular Weight: 230.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10N2OS |

|---|---|

| Molecular Weight | 230.29 g/mol |

| IUPAC Name | 2-methoxy-4-(4-methyl-1,3-thiazol-5-yl)benzonitrile |

| Standard InChI | InChI=1S/C12H10N2OS/c1-8-12(16-7-14-8)9-3-4-10(6-13)11(5-9)15-2/h3-5,7H,1-2H3 |

| Standard InChI Key | AOJGUJIXORGRBT-UHFFFAOYSA-N |

| SMILES | CC1=C(SC=N1)C2=CC(=C(C=C2)C#N)OC |

| Canonical SMILES | CC1=C(SC=N1)C2=CC(=C(C=C2)C#N)OC |

Introduction

Structural and Chemical Characteristics

The compound’s molecular formula is C₁₂H₉N₂OS, with a molecular weight of 235.28 g/mol. Key structural features include:

-

Benzonitrile backbone: Provides rigidity and polarity due to the cyano group.

-

2-Methoxy substituent: Enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.

-

4-Methylthiazol-5-yl group: Introduces a nitrogen- and sulfur-containing heterocycle, often associated with biological activity .

Physicochemical Properties (Estimated)

| Property | Value/Description |

|---|---|

| Melting Point | 120–125 °C (predicted) |

| Boiling Point | 320–325 °C (predicted) |

| Solubility | Slightly soluble in polar solvents (e.g., DMSO, ethanol); insoluble in water |

| LogP (Partition Coefficient) | 2.1 (indicative of moderate lipophilicity) |

| Stability | Stable under inert conditions; sensitive to strong acids/bases |

Synthesis and Manufacturing

The synthesis of 2-methoxy-4-(4-methylthiazol-5-yl)benzonitrile can be inferred from methodologies used for analogous compounds :

Step 1: Formation of the Benzonitrile Core

-

Starting Material: 3-Methoxy-4-methylbenzoic acid is treated with thionyl chloride to form 3-methoxy-4-methylbenzoyl chloride .

-

Amination and Dehydration: Reaction with aqueous ammonia yields the corresponding amide, which is dehydrated using agents like phosphorus oxychloride to produce 3-methoxy-4-methylbenzonitrile .

Step 3: Final Functionalization

Hydrolysis of intermediates under controlled conditions (e.g., using pyridine or DMSO) yields the target compound .

Key Reaction Parameters:

-

Temperature: 60–90 °C for cyclization steps.

-

Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Catalysts: Lewis acids (e.g., ZnCl₂) for thiazole formation .

Biological Activity and Applications

While direct data on 2-methoxy-4-(4-methylthiazol-5-yl)benzonitrile are scarce, structurally related compounds exhibit notable bioactivity:

Antimicrobial Properties

-

Methoxy-Benzonitrile Derivatives: Show activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to interference with cell wall synthesis .

Industrial and Research Applications

-

Pharmaceutical Intermediates: Serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents.

-

Materials Science: The conjugated π-system and polar groups make it a candidate for organic semiconductors.

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume